Dichlorobis(3-chlorophenyl)stannane
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Overview
Description
Dichloro-bis(3-chlorophenyl)stannane is an organotin compound with the chemical formula C12H8Cl4Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-bis(3-chlorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 3-chlorophenylmagnesium bromide (C6H4ClMgBr). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
SnCl4+2C6H4ClMgBr→Cl2Sn(C6H4Cl)2+2MgBrCl
Industrial Production Methods
Industrial production of dichloro-bis(3-chlorophenyl)stannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dichloro-bis(3-chlorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other higher oxidation state compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
Dichloro-bis(3-chlorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dichloro-bis(3-chlorophenyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenylstannane: Similar structure but without the chlorine atoms on the phenyl rings.
Tributyltin chloride: Another organotin compound with different alkyl groups attached to the tin atom.
Tetraphenyltin: Contains four phenyl groups attached to the tin atom.
Uniqueness
Dichloro-bis(3-chlorophenyl)stannane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organotin compounds and contributes to its specific applications and properties.
Properties
CAS No. |
114439-08-6 |
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Molecular Formula |
C12H8Cl4Sn |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
dichloro-bis(3-chlorophenyl)stannane |
InChI |
InChI=1S/2C6H4Cl.2ClH.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-2,4-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
PJZURXYXOCCNBF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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